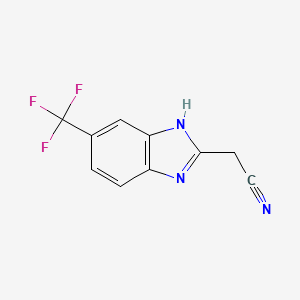

2-(Cyanomethyl)-6-(trifluoromethyl)benzimidazole

Description

Properties

IUPAC Name |

2-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N3/c11-10(12,13)6-1-2-7-8(5-6)16-9(15-7)3-4-14/h1-2,5H,3H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSWUJHOYKYNBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC(=N2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Role of Substituents on Reactivity

The electron-withdrawing trifluoromethyl group at the 6-position deactivates the benzene ring, directing electrophilic substitution to the 2-position. This regioselectivity is critical for achieving high purity in cyclocondensation routes.

Solvent and Catalytic Effects

Polar aprotic solvents (e.g., DMF) enhance the nucleophilicity of the diamine, accelerating cyclization. Catalytic amounts of iodine (5 mol%) have been shown to improve yields by 10–15% in MCRs via halogen-bonding interactions.

Temperature-Dependent Byproduct Formation

At temperatures exceeding 140°C, decarboxylation of ethyl cyanoacetate generates acetonitrile, leading to undesired N-cyano byproducts. Maintaining temperatures below 130°C mitigates this issue.

Chemical Reactions Analysis

Types of Reactions

2-(Cyanomethyl)-6-(trifluoromethyl)benzimidazole undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include trifluoroacetonitrile, hexafluoroacetylacetone, and various catalysts such as copper (Cu2O). Reaction conditions typically involve moderate to high temperatures and the use of solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, cyclization reactions can yield various benzimidazole derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications of 2-(Cyanomethyl)-6-(trifluoromethyl)benzimidazole

This compound is a heterocyclic compound featuring a benzimidazole core with cyanomethyl and trifluoromethyl groups at the 2 and 6 positions, respectively. This compound is utilized in chemistry, biology, medicine, and industry. It is studied for its potential as a pharmacophore in drug design and development, in the synthesis of advanced materials with unique properties, and for its potential biological activities, including antimicrobial and anticancer properties.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions:

- Nucleophilic Substitution : The cyanomethyl group can participate in nucleophilic substitution reactions.

- Cyclization : This compound can undergo cyclization reactions to form more complex heterocyclic structures.

- Oxidation and Reduction : It can be oxidized or reduced under appropriate conditions.

Common reagents used in the reactions of this compound include trifluoroacetonitrile, hexafluoroacetylacetone, and catalysts such as copper (Cu2O). Reaction conditions typically involve moderate to high temperatures and solvents like dimethyl sulfoxide (DMSO). The major products formed depend on the specific reaction conditions and reagents used; cyclization reactions can yield various benzimidazole derivatives with different functional groups.

Biological Activities

2-(Cyanomethyl)benzimidazole exhibits several pharmacological activities:

- Antiproliferative Activity : Certain derivatives of benzimidazole, including those with cyanomethyl substitutions, demonstrate significant antiproliferative effects against various cancer cell lines. Derivatives with cyano and phenyl rings have shown selectivity against hematological cancers like acute lymphoblastic leukemia (DND-41) and chronic myeloid leukemia (K-562).

- Antimicrobial Properties : Benzimidazole derivatives are known for their antimicrobial activity, and the presence of the cyanomethyl group may enhance this property, making it a candidate for further investigation in the development of antimicrobial agents .

- Antiviral and Antineoplastic Activities : The structural similarities to other bioactive benzimidazoles suggest potential antiviral and anticancer properties. Research has indicated that some derivatives can inhibit viral replication and exhibit cytotoxic effects on tumor cells.

Case Studies

- Antimicrobial Efficacy : Benzimidazole derivatives with trifluoromethyl substitutions have demonstrated superior antibacterial activity compared to standard antibiotics like ampicillin and ciprofloxacin.

- Anticancer Screening : Investigations focused on the anticancer properties of various benzimidazole derivatives revealed that compounds with specific substitutions exhibited enhanced cytotoxicity against multiple cancer cell lines.

- Antiproliferative Studies : A study evaluated various benzimidazole derivatives, including those with the cyanomethyl substituent. The results indicated that while some cyano-substituted derivatives showed improved activity against specific cancer cell lines, others exhibited reduced activity compared to their unsubstituted counterparts.

- Synthesis and Biological Evaluation : A recent synthesis of N-substituted benzimidazole-derived acrylonitriles highlighted the importance of structural modifications in enhancing biological activity. Compounds bearing the cyanomethyl group were specifically noted for their selective activity against certain cancer types.

- Molecular Modeling Studies : Computational analyses have been employed to predict the interactions of this compound with biological targets. These studies suggest that the compound's unique structure allows it to effectively bind to specific enzymes or receptors involved in disease processes.

Mechanism of Action

The mechanism of action of 2-(Cyanomethyl)-6-(trifluoromethyl)benzimidazole involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The position of the trifluoromethyl group (C2 vs. C6) significantly impacts biological activity. For example, C2-substituted derivatives show stronger antiparasitic activity, while C6-substituted compounds may enhance tubulin polymerization inhibition .

- Synthetic Flexibility : Cu-catalyzed methods (e.g., Zhang et al. ) tolerate halogens (Cl, Br, I) at the phenyl group, enabling diverse functionalization. In contrast, Phillips cyclocondensation is ideal for introducing trifluoromethyl groups directly .

Key Observations :

- Antiparasitic vs. Anticancer Activity: The presence of a cyanomethyl group may shift activity toward tubulin polymerization inhibition (anticancer) rather than direct antiparasitic effects .

- Substituent Effects : Methoxy groups (electron-donating) enhance antioxidant activity, while bromo groups (electron-withdrawing) improve antimicrobial potency .

Physicochemical Properties

Key Observations :

- Lipophilicity: The cyanomethyl group increases LogP compared to methoxy-substituted analogs, suggesting better membrane permeability .

- Stability : Trifluoromethyl groups generally enhance metabolic stability, but UV sensitivity in simpler derivatives limits their utility .

Biological Activity

2-(Cyanomethyl)-6-(trifluoromethyl)benzimidazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a benzimidazole core with a cyanomethyl group at the 2-position and a trifluoromethyl group at the 6-position, which may enhance its reactivity and biological properties.

The synthesis of this compound can be accomplished through various methods, including the condensation of diamines or amino (thio)phenols with trifluoroacetonitrile. This reaction typically involves nucleophilic addition followed by intramolecular cyclization, leading to the formation of the benzimidazole structure.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It can act as both a nucleophile and an electrophile, depending on the specific reaction conditions. The presence of the cyanomethyl and trifluoromethyl groups allows for diverse chemical interactions, which can lead to different biological effects, including antimicrobial and anticancer activities .

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that related compounds possess notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, some derivatives have been tested with minimum inhibitory concentrations (MICs) ranging from 1 to 250 µg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound 1 | 50 | S. typhi |

| Compound 2 | 250 | C. albicans |

| Compound 3 | 62.5 | S. aureus |

| Compound 4 | 12.5 | E. coli |

Anticancer Activity

The anticancer potential of benzimidazole derivatives has also been explored extensively. In vitro studies indicate that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF7), and colon carcinoma (HCT116). The IC50 values for these compounds are often less than 10 mg/mL, indicating significant potency .

Antiprotozoal Activity

Additionally, certain derivatives have shown moderate antimalarial activity against Plasmodium falciparum, with IC50 values reported around 5-6 µM. This suggests a potential application in treating protozoal infections .

Case Studies

- Antimicrobial Efficacy : A study evaluated several synthesized benzimidazole derivatives, including those with trifluoromethyl substitutions, demonstrating superior antibacterial activity compared to standard antibiotics like ampicillin and ciprofloxacin.

- Anticancer Screening : Another investigation focused on the anticancer properties of various benzimidazole derivatives, revealing that compounds with specific substitutions exhibited enhanced cytotoxicity against multiple cancer cell lines.

Q & A

Basic Research Questions

Q. What are the most effective synthetic methodologies for 2-(Cyanomethyl)-6-(trifluoromethyl)benzimidazole, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via Cu(I)/TMEDA-catalyzed cross-coupling reactions of N-(2-haloaryl)trifluoroacetimidoyl chlorides with primary amines. Ligands such as TMEDA improve catalytic efficiency, and halogens (Cl, Br, I) at the 2-position of the aryl group are tolerated . For derivatives, arylhydrazone fragments can be introduced without specialized catalysts, achieving good yields (65–85%) through reflux conditions in ethanol with glacial acetic acid .

- Optimization : Monitor reaction progress via TLC and optimize solvent polarity (e.g., DMF for Cu-catalyzed reactions). Purification via column chromatography or HPLC (MeCN/water gradients) ensures high purity .

Q. How should researchers characterize the structural integrity of this compound derivatives?

- Techniques : Use IR spectroscopy to confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) and ¹H/¹³C NMR to verify substitution patterns (e.g., trifluoromethyl singlet at ~δ 120 ppm). High-resolution mass spectrometry (HRMS) validates molecular formulas .

- Quality Control : Cross-validate spectral data with computational predictions (e.g., Gaussian for NMR chemical shifts) to resolve ambiguities .

Q. What standardized assays are recommended for evaluating the compound’s in vitro biological activity?

- Cytotoxicity : Use MTT assays on human tumor cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., cisplatin) and normalize against solvent-only controls .

- Antioxidant Activity : Apply DPPH radical scavenging assays with IC₅₀ values compared to ascorbic acid. Ensure triplicate runs to minimize variability .

Advanced Research Questions

Q. How does this compound modulate tubulin polymerization, and what are the implications for anticancer drug design?

- Mechanism : The compound inhibits tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics. Validate via competitive assays with fluorescent colchicine analogs (e.g., dansyl-cadaverine) .

- Implications : Structural analogs with electron-withdrawing groups (e.g., CF₃) enhance binding affinity. Molecular docking (AutoDock Vina) predicts interactions with β-tubulin residues (e.g., Lys254, Asp251) .

Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines?

- Approach : Perform dose-response curves (0.1–100 µM) with extended incubation times (48–72 hrs) to account for metabolic variability. Use RNA-seq to identify resistance markers (e.g., ABC transporters) in low-sensitivity lines .

- Case Study : If activity is lower in HepG2 cells, probe mitochondrial membrane potential (JC-1 staining) to assess apoptosis induction efficiency .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties and off-target interactions?

- ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration. Molecular dynamics (MD) simulations (GROMACS) assess stability in lipid bilayers .

- Off-Target Profiling : Perform reverse docking (INVDOCK) against non-tubulin targets (e.g., kinases) to identify polypharmacology risks .

Q. How does the substitution pattern (e.g., cyanomethyl vs. arylhydrazone) influence structure-activity relationships (SAR) in benzimidazole derivatives?

- SAR Insights : Cyanomethyl groups enhance solubility and membrane permeability, while arylhydrazones improve tubulin binding via π-π stacking. Compare IC₅₀ values of 40 synthesized derivatives to prioritize substituents (e.g., 4-Cl-phenyl boosts cytotoxicity by 3-fold) .

- Data Visualization : Generate heatmaps (Heatmapper) correlating substituent electronegativity with activity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- PPE : Use nitrile gloves, lab coats, and chemical goggles. Work in fume hoods with HEPA filters to avoid inhalation .

- Emergency Measures : For skin contact, wash with 10% NaHCO₃ solution. Store at –20°C in amber vials to prevent photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.